molecular formula C20H19BFNO2 B1531415 (3-(Dibenzylamino)-4-fluorophenyl)boronic acid CAS No. 1704069-71-5

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid

Cat. No. B1531415
M. Wt: 335.2 g/mol
InChI Key: XSYMCAKSVAPETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid, also known as DBFPA, is a boronic acid derivative with a wide range of applications in scientific research. It is used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. DBFPA is a versatile reagent, with a wide range of reactivity and selectivity, making it a valuable tool for scientists.

Scientific Research Applications

Organic Synthesis and Catalysis

Sensor Development

Boronic acid derivatives are used in developing sensors for detecting sugars and other saccharides. The binding mechanism between boronic acids and diols underpins the design of sensors that can detect glucose levels in bodily fluids, an application critical for diabetes management. This sensing ability is enhanced by the fluorophenyl groups, which can alter the electron density and improve binding affinity (Sasmita Das et al., 2003).

Material Science

In materials science, boronic acid-functionalized nanoparticles have been explored for their potential in creating responsive systems. For instance, boronic acid-carrying nanoparticles can be used for the selective visual detection of fructose and other saccharides, showcasing their utility in developing smart materials and coatings that respond to environmental changes (C. Cannizzo et al., 2005).

Fluorescence Probes

Fluorophores containing boronic acid groups have been investigated for their spectral properties, particularly in the development of fluorescence probes for saccharides. The interaction between boronic acids and saccharides can lead to significant shifts in emission spectra, enabling the use of these compounds in bioimaging and as molecular probes for detecting glucose and other important biomolecules (Nicolas Dicesare, J. Lakowicz, 2001).

Safety And Hazards

The safety and hazards associated with a specific boronic acid will depend on its particular structure. In general, boronic acids should be handled with care, as they can cause skin and eye irritation, and may have other health effects .

properties

IUPAC Name

[3-(dibenzylamino)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BFNO2/c22-19-12-11-18(21(24)25)13-20(19)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,24-25H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMCAKSVAPETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183606
Record name Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid

CAS RN

1704069-71-5
Record name Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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